molecular formula C24H30N4O4S B2990712 N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 898435-42-2

N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2990712
CAS No.: 898435-42-2
M. Wt: 470.59
InChI Key: AVHDCHKVPASPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a quinazolinone-derived compound characterized by a hexahydroquinazolinone core modified with a morpholinoethyl side chain and a 3-acetylphenyl acetamide substituent. Its structure combines a sulfur-linked thioacetamide group and a morpholine moiety, which are common in pharmacologically active molecules due to their ability to enhance solubility and modulate receptor interactions .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4S/c1-17(29)18-5-4-6-19(15-18)25-22(30)16-33-23-20-7-2-3-8-21(20)28(24(31)26-23)10-9-27-11-13-32-14-12-27/h4-6,15H,2-3,7-14,16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHDCHKVPASPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, with the CAS number 898435-42-2 and a molecular weight of 470.6 g/mol, is a compound of interest due to its potential biological activities. This article reviews existing research on its biological effects, including antibacterial properties and other pharmacological activities.

Chemical Structure and Properties

The compound's molecular formula is C24H30N4O4SC_{24}H_{30}N_{4}O_{4}S. Its structure features a hexahydroquinazoline core linked to an acetylphenyl group via a thioacetamide moiety. The specific arrangement of functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC24H30N4O4S
Molecular Weight470.6 g/mol
CAS Number898435-42-2

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Methodology : The antibacterial efficacy was evaluated using agar disc diffusion methods against both gram-positive and gram-negative bacteria.
  • Results : Compounds containing sulfur in their structure showed enhanced activity against Staphylococcus epidermidis and Pseudomonas aeruginosa (gram-positive), while showing variable effects on Escherichia coli and Klebsiella pneumoniae (gram-negative) .
Bacterial StrainGram TypeObserved Activity
Staphylococcus epidermidisPositiveHigh
Pseudomonas aeruginosaPositiveModerate
Escherichia coliNegativeLow
Klebsiella pneumoniaeNegativeModerate

The proposed mechanism of action for the antibacterial activity involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways. The presence of the thioacetamide group is believed to enhance the compound's interaction with bacterial enzymes involved in these processes.

Pharmacological Studies

In addition to antibacterial properties, preliminary studies suggest that this compound may possess other pharmacological activities:

  • Antioxidant Activity : Some derivatives have shown promise in scavenging free radicals and reducing oxidative stress in cellular models.
  • Cytotoxic Effects : Research indicates that certain structural analogs can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

A notable case study involved the evaluation of a related compound in a clinical setting where it demonstrated significant reduction in bacterial load in patients with chronic infections. This study highlighted the compound's potential as a therapeutic agent in infectious diseases resistant to conventional antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to several analogs, as outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Side Chain (X) Yield (%) Melting Point (°C) Key Features
N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (Target) 3-Acetylphenyl Morpholinoethyl N/A N/A Acetyl group may enhance lipophilicity; morpholine improves water solubility .
2-((1-(2-Morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide 3-Trifluoromethylphenyl Morpholinoethyl N/A N/A Trifluoromethyl group increases metabolic stability and electronegativity.
N-(3-Chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide 3-Chlorophenyl Diethylaminoethyl N/A N/A Chlorine substituent enhances halogen bonding; diethylamine may alter basicity.
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide 4-Sulfamoylphenyl Phenyl 87 269.0 Sulfonamide group confers hydrogen-bonding capacity; high yield.
N-(2-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide 2-Ethylphenyl Sulfamoylphenyl 68 170.5 Ethyl group increases steric bulk; lower melting point suggests flexibility.

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., CF₃, Cl) : The trifluoromethyl and chlorine substituents in and enhance metabolic stability and receptor binding via electronegative interactions.
  • Acetyl vs. Sulfamoyl : The 3-acetyl group in the target compound may balance lipophilicity better than the sulfamoyl group in , which is highly polar and prone to hydrogen bonding.

Side Chain Modifications: Morpholinoethyl vs. Diethylaminoethyl: The morpholine ring in the target compound and improves aqueous solubility compared to the diethylamino group in , which may increase basicity and membrane permeability .

Synthesis and Physicochemical Properties :

  • Yields for sulfamoylphenyl derivatives (e.g., 87% for compound 5 in ) suggest efficient synthesis protocols for polar substituents.
  • Melting points vary significantly (170.5°C to 315.5°C in ), correlating with molecular symmetry and intermolecular forces.

Research Findings and Implications

  • Anticancer Potential: Quinazolinone analogs, such as those in , exhibit anticancer activity via inhibition of tyrosine kinases (e.g., TACE). The target compound’s morpholinoethyl side chain and acetylphenyl group may similarly target kinase domains, though specific bioactivity data are needed.
  • Structural Insights from NMR : Evidence from highlights that chemical shift differences in NMR spectra (e.g., regions A and B) can pinpoint substituent locations, a method applicable to analyzing the target compound’s structure.
  • Lumping Strategy Relevance: As noted in , compounds with similar structures (e.g., shared quinazolinone cores) may be grouped for predictive modeling of pharmacokinetics or toxicity.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions. For example, the quinazolinone core is first generated via cyclization, followed by functionalization with morpholinoethyl and thioacetamide groups. A common method involves:

  • Step 1 : Reacting intermediates (e.g., chloroacetylated precursors) with potassium carbonate in DMF under stirring at room temperature.
  • Step 2 : Monitoring reaction progress via TLC and isolating products through aqueous workup and recrystallization . Optimization focuses on solvent choice (e.g., DMF for solubility), stoichiometric ratios (e.g., 1.5 mol equivalents of potassium carbonate), and temperature control to minimize side reactions.

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks, such as acetyl peaks at δ ~2.14 ppm (³CH₃) and morpholinoethyl signals at δ ~3.31 ppm (N-CH₂) .
  • Mass spectrometry (ESI/APCI) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
  • IR spectroscopy validates functional groups like carbonyl (C=O at ~1680–1700 cm⁻¹) and thioamide (C-S at ~600–700 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Cytotoxicity assays (e.g., MTT or Mosmann’s method) assess cell viability using dose-response curves .
  • Antimicrobial testing involves agar diffusion or microdilution to determine MIC (minimum inhibitory concentration) against bacterial/fungal strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Substituent variation : Modify the morpholinoethyl group (e.g., replacing morpholine with piperazine) or the acetylphenyl moiety to alter lipophilicity and hydrogen-bonding capacity.
  • Bioactivity profiling : Compare derivatives in assays targeting specific pathways (e.g., kinase inhibition or apoptosis induction). For instance, shows that sulfamoylphenyl substitutions enhance antimicrobial activity .
  • Computational modeling : Use docking simulations (e.g., AutoDock) to predict interactions with targets like enzyme active sites or DNA grooves.

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Assay standardization : Control variables like cell line selection (e.g., HepG2 vs. MCF-7), incubation time, and solvent (DMSO concentration ≤0.1%).
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain discrepancies between in vitro and in vivo results .
  • Orthogonal validation : Confirm results using alternative methods (e.g., Western blotting alongside flow cytometry for apoptosis analysis).

Q. How can the compound’s pharmacokinetic properties be predicted or enhanced?

  • In silico tools : Software like SwissADME predicts logP (lipophilicity) and bioavailability based on molecular descriptors (e.g., topological polar surface area <140 Ų favors absorption) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and tissue penetration.
  • Plasma protein binding assays : Use equilibrium dialysis to assess binding percentages and adjust dosing regimens.

Q. What mechanistic insights can be gained from studying non-covalent interactions?

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to targets like DNA or enzymes.
  • X-ray crystallography : Resolve 3D structures of compound-target complexes to identify critical interactions (e.g., π-π stacking with aromatic residues or hydrogen bonds with catalytic sites) .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound?

  • Column chromatography : Use silica gel with gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) to separate polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility differences at varying temperatures .

Q. How should researchers address solubility challenges in biological assays?

  • Co-solvent systems : Employ DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability.
  • Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance aqueous dispersion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.